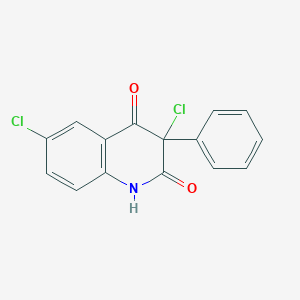
3,6-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H9Cl2NO2 and its molecular weight is 306.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,6-Dichloro-3-phenylquinoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinoline family, characterized by its dual chlorine atoms and a phenyl group. Its unique structure contributes to its significant biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its anticancer, antimicrobial, and other pharmacological properties.
- Molecular Formula : C15H9Cl2N2O2
- Molecular Weight : 306.1435 g/mol
- Density : 1.49 g/cm³
- Boiling Point : 507.8 °C at 760 mmHg
- Flash Point : 260.9 °C
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The mechanisms of action are believed to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation. In particular:
- Cell Lines Tested : The compound has shown efficacy against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines.
- Mechanism : It is hypothesized that the compound induces apoptosis and inhibits cell cycle progression by targeting specific oncogenic pathways.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial and fungal strains:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate | 80 mg/mL |
| Escherichia coli | Moderate | 75 mg/mL |
| Candida albicans | Moderate | 70 mg/mL |
Studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, this compound has been investigated for additional biological activities:
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro.
- Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties that could mitigate oxidative stress in cells.
Case Studies and Research Findings
- Cytotoxicity Study :
- Antimicrobial Evaluation :
特性
分子式 |
C15H9Cl2NO2 |
|---|---|
分子量 |
306.1 g/mol |
IUPAC名 |
3,6-dichloro-3-phenyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C15H9Cl2NO2/c16-10-6-7-12-11(8-10)13(19)15(17,14(20)18-12)9-4-2-1-3-5-9/h1-8H,(H,18,20) |
InChIキー |
NIGZEFRLLLMFTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=C(C=CC(=C3)Cl)NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















